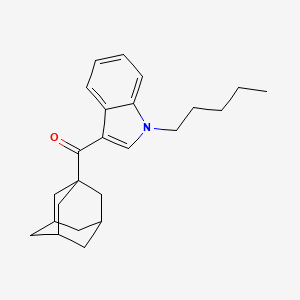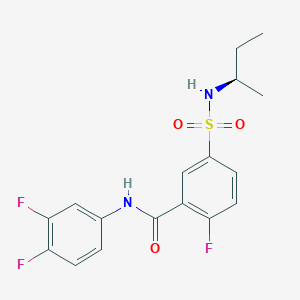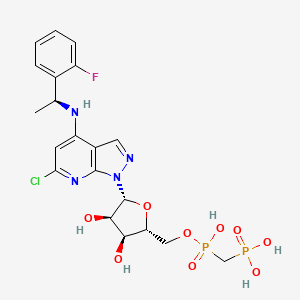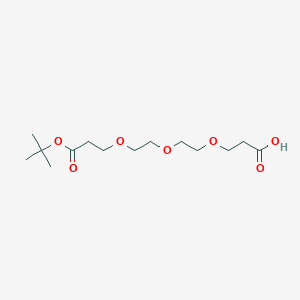
Carboxy-PEG3-t-butyl ester
Descripción general
Descripción
Carboxy-PEG3-t-butyl ester, also known as Acid-PEG3-t-butyl ester, is a PEG-based PROTAC linker . It has a molecular formula of C14H26O7 and a molecular weight of 306.35 . This compound can be used in the synthesis of PROTACs for the degradation of EGFR and inhibition of mTOR .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of Carboxy-PEG3-t-butyl ester is characterized by a t-butyl protected carboxyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Chemical Reactions Analysis
The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The terminal carboxylic acid of Carboxy-PEG3-t-butyl ester can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Carboxy-PEG3-t-butyl ester is a liquid at 20°C . It has a molecular weight of 306.35 and a molecular formula of C14H26O7 . It should be stored under inert gas at -20°C to avoid light, moisture, and heat .Aplicaciones Científicas De Investigación
1. Bioconjugation and Surface Modification
Carboxy-PEG3-t-butyl ester and related compounds are used in bioconjugation and surface modification. Duvigneau et al. (2008) demonstrated the use of tert-butyl ester moieties in polystyrene-block-poly(tert-butyl acrylate) (PS-b-PtBA) block copolymer films for local thermal activation. This activation leads to the formation of pending carboxylic acid groups, crucial for subsequent bioconjugation with compounds like fluoresceinamine and amino end-functionalized poly(ethylene glycol) (PEG-NH2) (Duvigneau, Schönherr, & Vancso, 2008).
2. Copolymer Electrolytes in Lithium-Sulfur Batteries
In the field of energy storage, specifically lithium-sulfur batteries, a poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based quasi-solid-state copolymer electrolyte incorporating butyl acrylate with abundant ester groups was developed. This copolymer electrolyte aids in the dynamic-reversible adsorption of lithium polysulfides, enhancing battery performance (Cai et al., 2019).
3. Drug Delivery Systems
Carboxy-PEG3-t-butyl ester is also integral in drug delivery systems. Ghorpade et al. (2018) used carboxymethylcellulose (CMC) - polyethylene glycol (PEG) hydrogel films crosslinked with citric acid for controlled delivery of hydrophobic drugs. The presence of PEG in these hydrogel films aids in enhanced drug loading and controlled release (Ghorpade, Yadav, Dias, Mali, Pargaonkar, Shinde, & Dhane, 2018).
4. α4 Integrin Inhibitors in Biomedicine
Smith et al. (2013) discussed the use of t-butyl esters of α4 integrin inhibitors linked to a branched PEG for achieving sustained levels and bioactivity in vivo, indicating the role of these compounds in biomedical applications (Smith, Rossiter, Semko, Xu, Quincy, Jagodziński, Dappen, Konradi, Vandevert, Garrido, Mao, San Pablo, Wipke, Dofiles, Wadsworth, Peterson, Lorenzana, Simmonds, Messersmith, Bard, Pleiss, & Yednock, 2013).
5. Polymer Synthesis and Modification
Carboxy-PEG3-t-butyl ester plays a role in polymer science, particularly in the synthesis and modification of polymers. Nakashio and Yamamoto (1987) synthesized new peroxy esters, including t-butyl 2(carboxy)cyclohexaneperoxycarboxylate, demonstrating their use in initiating polymerization processes (Nakashio & Yamamoto, 1987).
Safety And Hazards
Direcciones Futuras
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that Carboxy-PEG3-t-butyl ester, as a compound that can be used in the synthesis of PROTACs, may have significant potential in future research and applications .
Propiedades
IUPAC Name |
3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWZJPCGUNJFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG3-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




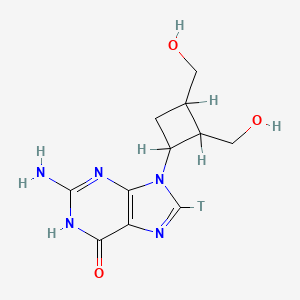
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)
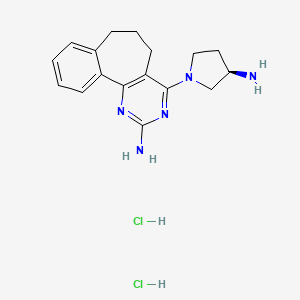
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)

